Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate
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Description
Scientific Research Applications
Synthesis Methods
The research on quinoline derivatives, including compounds similar to Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate, has primarily focused on their synthesis methods. For example, Cheng De-jun (2004) explored the preparation of related quinoline derivatives, emphasizing a simple and practical synthesis route suitable for industrial applications (Cheng De-jun, 2004). Additionally, Kononov et al. (1988) synthesized ethyl ester derivatives of quinolinecarboxylic acids, further investigating their tautomeric and conformational transformations (L. Kononov et al., 1988).
Chemical Properties and Reactions
The chemical properties and reactions of quinoline derivatives are another significant area of study. Reisch et al. (1993) conducted research on the reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, a compound structurally related to this compound, yielding various products (J. Reisch et al., 1993).
Potential Applications
Some studies have explored the potential applications of similar quinoline derivatives in various fields. Wan Yu-liang (2012) synthesized compounds with potential anticoccidial activities, indicating the potential for these compounds in veterinary medicine or agriculture (Wan Yu-liang, 2012). Another study by Bojinov and Grabchev (2003) synthesized new fluorescent ethyl quinolinecarboxylates, showcasing their potential in liquid crystal displays (V. Bojinov & I. Grabchev, 2003).
Antibacterial Properties
The antibacterial properties of quinoline derivatives have also been a significant area of study. For instance, Domagala et al. (1988) synthesized a series of quinolinecarboxylic acids and evaluated their antibacterial activity and DNA-gyrase inhibition, suggesting potential medical applications (J. Domagala et al., 1988).
Properties
IUPAC Name |
ethyl 6-methyl-4-[[4-(trifluoromethyl)phenyl]methoxy]-4a,8a-dihydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c1-3-27-20(26)17-11-25-18-9-4-13(2)10-16(18)19(17)28-12-14-5-7-15(8-6-14)21(22,23)24/h4-11,16,18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPWQXNCCKGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2C=C(C=CC2N=C1)C)OCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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